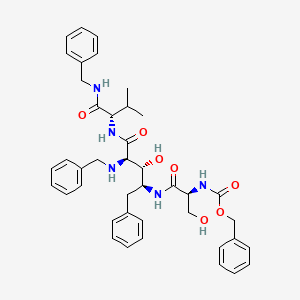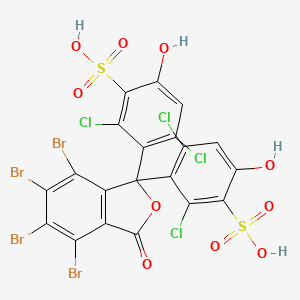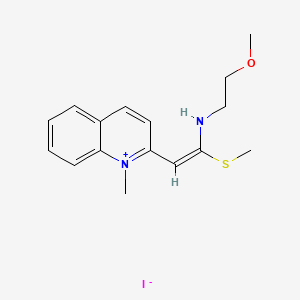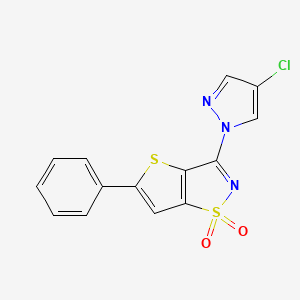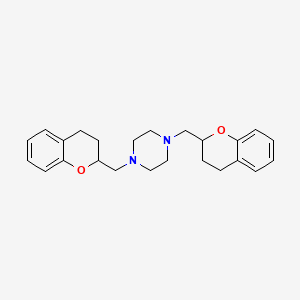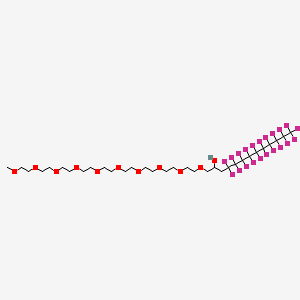
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol is a complex fluorinated ether alcohol. Compounds of this nature are often used in various industrial applications due to their unique chemical properties, such as high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Fluorination: Introduction of fluorine atoms into the molecular structure.
Ether Formation: Creation of ether linkages through reactions such as Williamson ether synthesis.
Alcohol Introduction: Incorporation of hydroxyl groups through reactions like hydrolysis or reduction.
Industrial Production Methods
Industrial production may involve:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain steady-state conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups back to alcohols.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing fluorine atoms.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Solvents: Employed as solvents in high-temperature reactions.
Biology
Biomolecular Probes: Utilized in the study of biological systems due to their unique interaction with biomolecules.
Medicine
Drug Delivery: Potential use in drug delivery systems due to their stability and biocompatibility.
Industry
Coatings: Applied in coatings for their resistance to chemicals and heat.
Lubricants: Used as high-performance lubricants in extreme conditions.
Mécanisme D'action
The compound exerts its effects through:
Molecular Interactions: Strong interactions with other molecules due to the presence of fluorine atoms.
Pathways Involved: Involvement in pathways related to chemical stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoropolyethers: Similar in structure but with different functional groups.
Fluorinated Alcohols: Compounds with similar fluorination but different backbone structures.
Uniqueness
Thermal Stability: Higher thermal stability compared to non-fluorinated counterparts.
Chemical Resistance: Greater resistance to chemical reactions due to extensive fluorination.
Propriétés
Numéro CAS |
93776-07-9 |
|---|---|
Formule moléculaire |
C32H45F21O11 |
Poids moléculaire |
1004.7 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecan-2-ol |
InChI |
InChI=1S/C32H45F21O11/c1-55-2-3-56-4-5-57-6-7-58-8-9-59-10-11-60-12-13-61-14-15-62-16-17-63-18-19-64-21-22(54)20-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h22,54H,2-21H2,1H3 |
Clé InChI |
PQQMYDRGSSPSSH-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


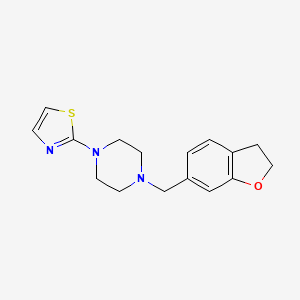

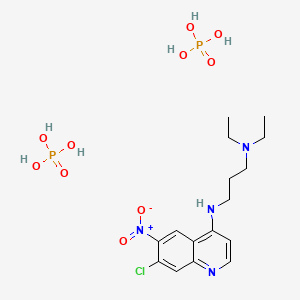
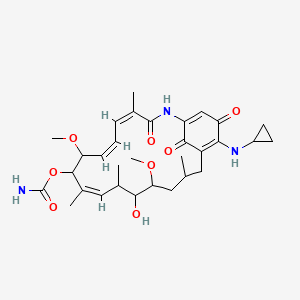
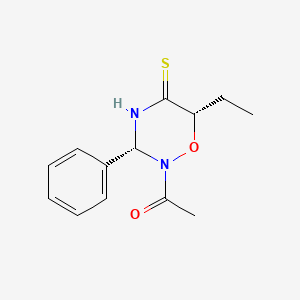
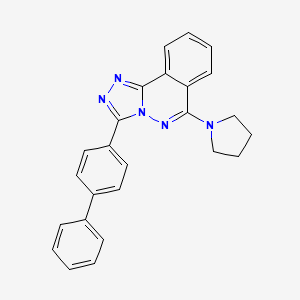
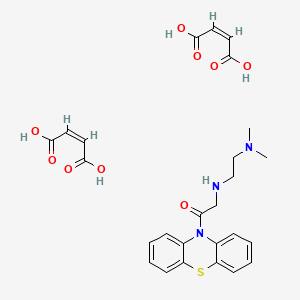
![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
